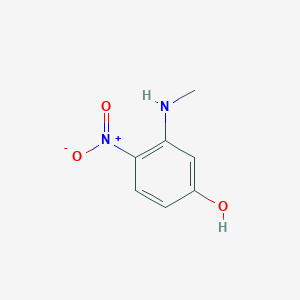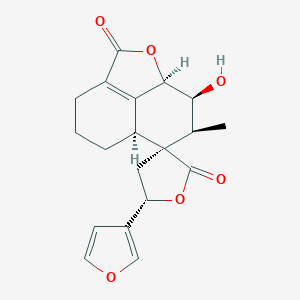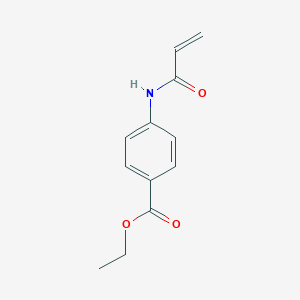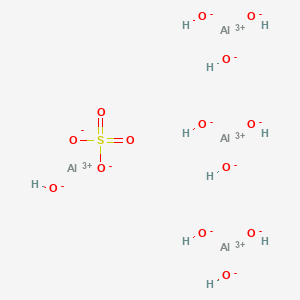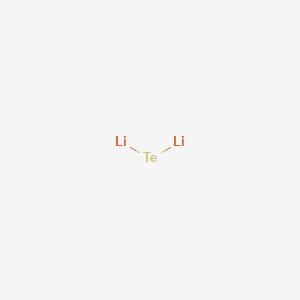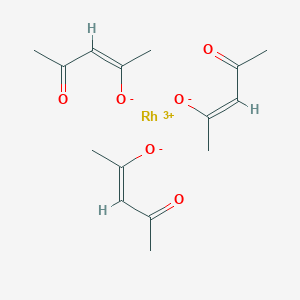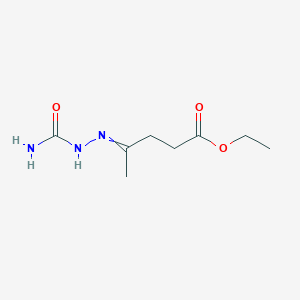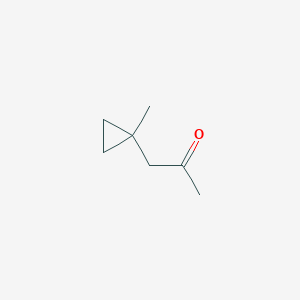
2-Bromo-5-methylphenol
Übersicht
Beschreibung
2-Bromo-5-methylphenol is a chemical compound with the molecular formula C7H7BrO and a molecular weight of 187.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylphenol involves several steps. One method involves the reaction of sodium nitrite in water with 6-amino-m-cresol and 48% hydrobromic acid. This mixture is then added to a boiling mixture of copper (I) bromide and 48% hydrobromic acid. The resulting mixture is refluxed for an additional 30 minutes, then cooled and extracted with ether .Molecular Structure Analysis
The InChI code for 2-Bromo-5-methylphenol is 1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 . The InChI key is WWGPJMNOBVKDQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-5-methylphenol is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-methylphenol is often used in organic synthesis due to its unique structure and reactivity . The bromine atom can act as a good leaving group, making it useful in substitution reactions. The phenol group can participate in a variety of reactions, such as E1 and E2 eliminations, and the methyl group can provide interesting steric effects.
Linker Molecule
3-Bromo-2-methylphenol, a closely related compound, has been reported to act as a linker molecule in scientific research. It’s plausible that 2-Bromo-5-methylphenol could serve a similar role. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
Analytical Chemistry
2-Bromo-5-methylphenol could potentially be used in analytical chemistry . The compound’s unique structure and properties could make it useful as a standard or reagent in various analytical techniques.
Safety and Hazards
2-Bromo-5-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-5-methylphenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to have a wide range of biological activities. The specific targets of 2-bromo-5-methylphenol remain to be identified .
Mode of Action
As a phenol derivative, it may share some of the properties of phenols, which are known to interact with proteins and disrupt cell membranes, leading to cell death .
Biochemical Pathways
Phenols are known to interfere with the function of various enzymes and proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenols are known to cause protein denaturation and cell membrane disruption, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-methylphenol. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with biological targets .
Eigenschaften
IUPAC Name |
2-bromo-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPJMNOBVKDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281443 | |
| Record name | 2-Bromo-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylphenol | |
CAS RN |
14847-51-9 | |
| Record name | 2-Bromo-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14847-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014847519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14847-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using 2-Bromo-5-methylphenol and its chloro analog in reactions related to thiobisphenol synthesis. What was the purpose of using these specific compounds?
A1: The research aimed to elucidate the structure of the different isomers (2,2′ and 4,4′) obtained during the synthesis of thiobisphenols from 3-alkylphenols and sulfur dichloride []. Using 2-Bromo-5-methylphenol, 4-Bromo-3-methylphenol, and their respective chloro analogs allowed the researchers to observe the reaction products and deduce the structure of the resulting thiobisphenol isomers. This approach helped confirm the regioselectivity of the reaction and provided insights into the influence of substituents on the reaction outcome [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



